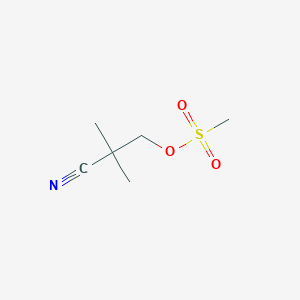
2-Cyano-2,2-dimethylethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2,2-dimethylethyl methanesulfonate typically involves the reaction of 2-cyano-2,2-dimethylethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2,2-dimethylethyl methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: This compound can act as an electrophile in nucleophilic substitution reactions, where the methanesulfonate group is replaced by a nucleophile.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-cyano-2,2-dimethylethanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used.
Hydrolysis: The primary products are 2-cyano-2,2-dimethylethanol and methanesulfonic acid.
Scientific Research Applications
2-Cyano-2,2-dimethylethyl methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-2,2-dimethylethyl methanesulfonate primarily involves its role as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to modify other molecules by introducing the 2-cyano-2,2-dimethylethyl group .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoethyl methanesulfonate: Similar structure but lacks the two methyl groups on the ethyl chain.
2-Cyano-2-methylpropyl methanesulfonate: Similar structure but has only one methyl group on the ethyl chain.
Uniqueness
2-Cyano-2,2-dimethylethyl methanesulfonate is unique due to the presence of two methyl groups on the ethyl chain, which can influence its reactivity and steric properties. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C6H11NO3S |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
(2-cyano-2-methylpropyl) methanesulfonate |
InChI |
InChI=1S/C6H11NO3S/c1-6(2,4-7)5-10-11(3,8)9/h5H2,1-3H3 |
InChI Key |
XMHFZVYKNRRPMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COS(=O)(=O)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-{1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B11721729.png)
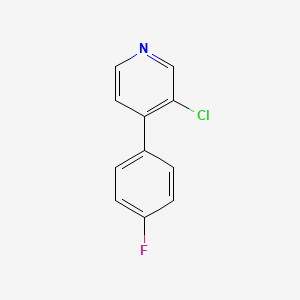
![2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester](/img/structure/B11721757.png)
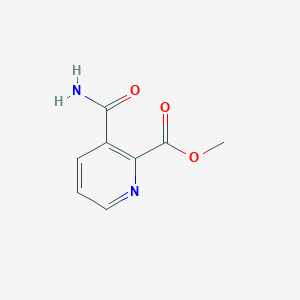
![(1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one](/img/structure/B11721779.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopropanecarbonitrile](/img/structure/B11721786.png)
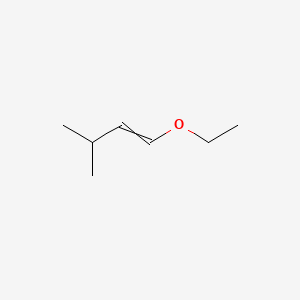
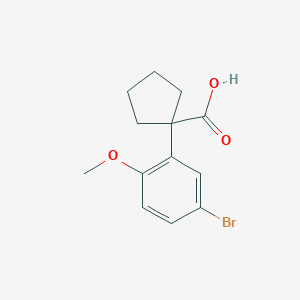
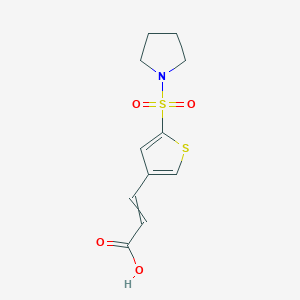
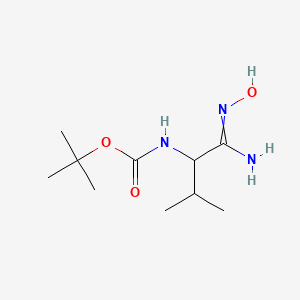
![N-[4-(N-hydroxy-C-methylcarbonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11721818.png)
![4-[(E)-N'-hydroxycarbamimidoyl]-N,N-dimethylbenzamide](/img/structure/B11721820.png)


